1,3-Cyclopentadiene, 5-methoxy-
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Overview
Description
1,3-Cyclopentadiene, 5-methoxy- is an organic compound that belongs to the class of cyclopentadienes It is characterized by a five-membered ring with a methoxy group (-OCH₃) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-methoxy- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group . Another method involves the annulation reactions, such as [2 + 2 + 1] and [3 + 2] annulation reactions, which construct the five-membered ring .
Industrial Production Methods: In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at elevated temperatures (around 180°C). The monomer is then collected by distillation and used for further chemical modifications .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 5-methoxy- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Cyclopentadienone derivatives
Reduction: Cyclopentane derivatives
Substitution: Substituted cyclopentadiene derivatives
Scientific Research Applications
1,3-Cyclopentadiene, 5-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5-methoxy- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Cyclopentadiene, 5-methoxy- can be compared with other similar compounds, such as:
Cyclopentadiene: Lacks the methoxy group, leading to different reactivity and applications.
Methylcyclopentadiene: Substituted with a methyl group instead of a methoxy group, affecting its chemical properties and uses.
Pentamethylcyclopentadiene: Contains multiple methyl groups, resulting in increased steric hindrance and different reactivity.
Uniqueness: The presence of the methoxy group in 1,3-Cyclopentadiene, 5-methoxy- imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
90125-25-0 |
---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
5-methoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-6H,1H3 |
InChI Key |
AKNVJKNYVJKEDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC=C1 |
Origin of Product |
United States |
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